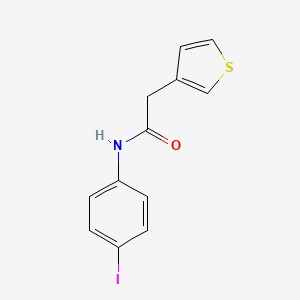
N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide is an organic compound that features an iodophenyl group and a thiophene ring connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting 4-iodoaniline with thiophene-3-acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Pd/C with hydrogen gas for reduction of the iodophenyl group.
Substitution: Sodium methoxide for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Phenyl derivative of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.
N-(4-fluorophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide may confer unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C12H10INOS |
|---|---|
Peso molecular |
343.19 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H10INOS/c13-10-1-3-11(4-2-10)14-12(15)7-9-5-6-16-8-9/h1-6,8H,7H2,(H,14,15) |
Clave InChI |
UGTSUQWVIVAWQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CC2=CSC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















